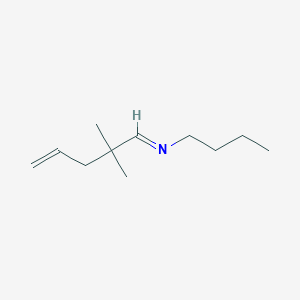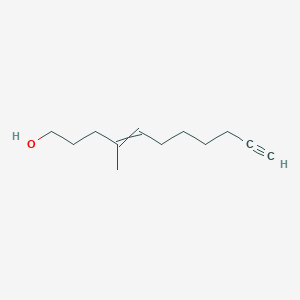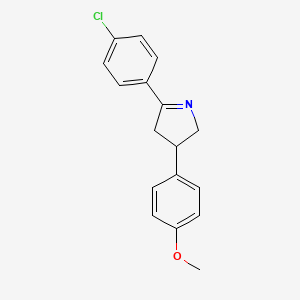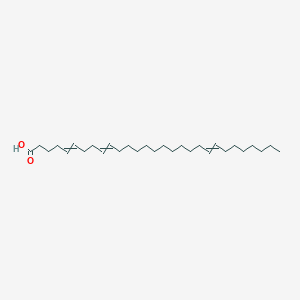
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine: is an organic compound characterized by its unique structure, which includes a butyl group, a dimethylpentene chain, and an imine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine typically involves the reaction of butylamine with 2,2-dimethylpent-4-enal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial to scaling up the synthesis while maintaining the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted imines or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s imine group is of interest in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules. Its structural features enable it to interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a valuable building block in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism by which (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine exerts its effects is primarily through its imine functional group. The imine can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity or altering protein function. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Butyl-2,2-dimethylpentan-1-imine: Similar structure but lacks the double bond in the pentene chain.
N-Butyl-2,2-dimethylhex-4-en-1-imine: Similar structure with an extended carbon chain.
N-Butyl-2,2-dimethylbut-4-en-1-imine: Similar structure with a shorter carbon chain.
Uniqueness
(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is unique due to the presence of both the butyl group and the dimethylpentene chain, which confer specific reactivity and steric properties. These features make it distinct from other imines and valuable for applications requiring precise chemical modifications.
Propiedades
Número CAS |
918306-52-2 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
N-butyl-2,2-dimethylpent-4-en-1-imine |
InChI |
InChI=1S/C11H21N/c1-5-7-9-12-10-11(3,4)8-6-2/h6,10H,2,5,7-9H2,1,3-4H3 |
Clave InChI |
SCWURQHOGNZSEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=CC(C)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-8-[(propan-2-yl)oxy]-5-[4-(trifluoromethyl)phenyl]quinoline](/img/structure/B12611291.png)




![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12611331.png)

![4-[4-(1-Azidoethyl)-2-cyclopropylpyrimidin-5-yl]benzonitrile](/img/structure/B12611341.png)

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)

![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
